Purple-|A-D-Gal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

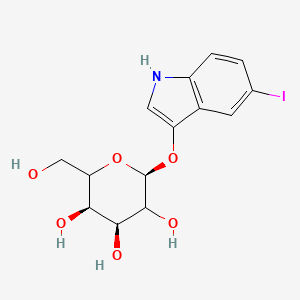

5-Iodo-3-indolyl-β-D-galactopyranoside (Purple-β-D-Gal) est un substrat chromogène pour la β-galactosidase. Il est similaire au X-gal mais génère un précipité violet lors de l'hydrolyse enzymatique . Ce composé est largement utilisé en biologie moléculaire pour détecter l'activité de la β-galactosidase, qui est souvent utilisée comme gène rapporteur dans divers essais.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Purple-β-D-Gal est synthétisé par réaction du 5-iodoindole avec le chlorure de β-D-galactopyranosyle dans des conditions spécifiques. La réaction implique généralement l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la formation de la liaison glycosidique .

Méthodes de production industrielle

Dans les milieux industriels, la production de Purple-β-D-Gal implique une synthèse à grande échelle utilisant des réacteurs automatisés pour garantir la cohérence et la pureté. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés. Le produit est ensuite purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le Purple-β-D-Gal subit une hydrolyse enzymatique par la β-galactosidase, entraînant la libération de molécules d'indoxyle. Ces molécules s'oxydent ensuite et se dimérisent pour former des précipités d'indigo insolubles dans l'eau .

Réactifs et conditions courants

Hydrolyse enzymatique: la β-galactosidase est l'enzyme principale utilisée pour hydrolyser le Purple-β-D-Gal.

Principaux produits

Le principal produit formé par l'hydrolyse enzymatique du Purple-β-D-Gal est l'indigo, qui est responsable de la coloration violette observée dans les essais .

Applications de la recherche scientifique

Le Purple-β-D-Gal est largement utilisé dans la recherche scientifique pour détecter l'activité de la β-galactosidase. Ses applications couvrent divers domaines, notamment:

Mécanisme d'action

Le mécanisme d'action du Purple-β-D-Gal implique son hydrolyse par la β-galactosidase, entraînant la libération de molécules d'indoxyle. Ces molécules subissent ensuite une oxydation et une dimérisation pour former des précipités d'indigo. La formation du précipité coloré indique la présence et l'activité de la β-galactosidase .

Applications De Recherche Scientifique

Purple-β-D-Gal is extensively used in scientific research for detecting β-galactosidase activity. Its applications span various fields, including:

Chemistry: Used as a chromogenic substrate in enzyme assays to study enzyme kinetics and inhibition.

Biology: Employed in molecular biology for detecting β-galactosidase activity in gene expression studies.

Medicine: Utilized in diagnostic assays to detect bacterial contamination and other pathogens.

Industry: Applied in quality control processes to monitor β-galactosidase activity in various products.

Mécanisme D'action

The mechanism of action of Purple-β-D-Gal involves its hydrolysis by β-galactosidase, resulting in the release of indoxyl molecules. These molecules then undergo oxidation and dimerization to form indigo precipitates. The formation of the colored precipitate indicates the presence and activity of β-galactosidase .

Comparaison Avec Des Composés Similaires

Le Purple-β-D-Gal est similaire à d'autres substrats chromogènes pour la β-galactosidase, tels que le X-gal, le Red-β-D-Gal, le Rose-β-D-Gal et le Green-β-D-Gal . Il est unique en ce qu'il génère un précipité violet, ce qui fournit un marqueur visuel distinct pour l'activité enzymatique.

Composés similaires

X-gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Produit un précipité bleu.

Red-β-D-Gal (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): Produit un précipité rouge ou magenta.

Rose-β-D-Gal (6-Chloro-3-indoxyl-β-D-galactopyranoside): Produit un précipité rose.

Green-β-D-Gal (N-Methylindolyl-β-D-galactopyranoside): Produit un précipité vert.

Le Purple-β-D-Gal se démarque par son changement de couleur unique, ce qui en fait un outil précieux dans divers essais biochimiques.

Propriétés

Formule moléculaire |

C14H16INO6 |

|---|---|

Poids moléculaire |

421.18 g/mol |

Nom IUPAC |

(3R,4S,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10?,11-,12-,13?,14+/m0/s1 |

Clé InChI |

XNKCQUZRJVDUFR-BMYFTYEUSA-N |

SMILES isomérique |

C1=CC2=C(C=C1I)C(=CN2)O[C@H]3C([C@H]([C@H](C(O3)CO)O)O)O |

SMILES canonique |

C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.